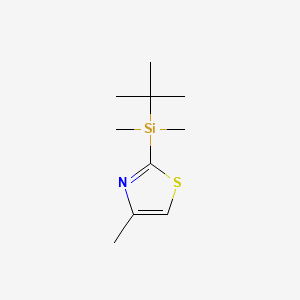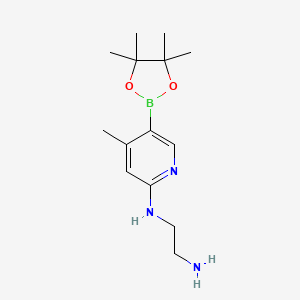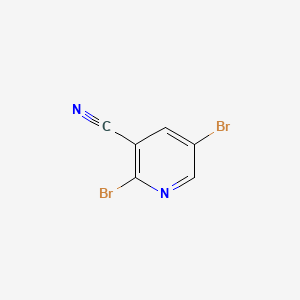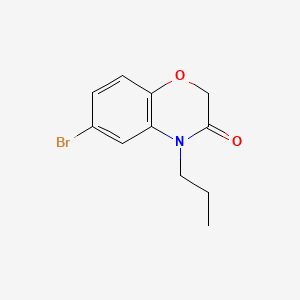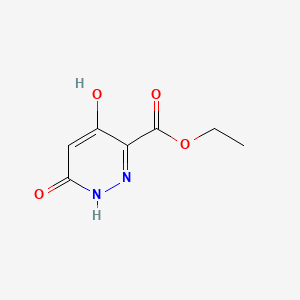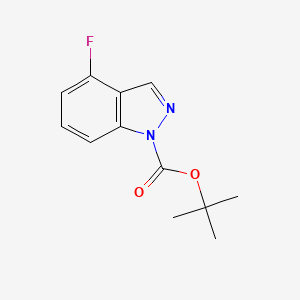
1-Boc-4-fluoro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-fluoro-1H-indazole is a fluorinated indazole derivative. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a fluorine atom at the 4-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Mechanism of Action
- The primary target of 1-Boc-4-fluoro-1H-indazole is not explicitly mentioned in the available literature. However, indazole-containing heterocyclic compounds often exhibit diverse pharmacological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
- The fluorine group in this compound can influence its interactions with other molecules. For instance, it can coordinate with metal centers (such as Ir, Ln, and Eu) to form photosensitizers, facilitating ligand-to-metal energy transfer processes .
Target of Action
Mode of Action
Its potential lies in its unique structural features, which warrant exploration in drug discovery and development . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-fluoro-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole structure . The Boc protecting group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-fluoro-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Major Products Formed:
Nucleophilic Substitution: Substituted indazole derivatives.
Deprotection: 4-fluoro-1H-indazole.
Scientific Research Applications
1-Boc-4-fluoro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.
Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
4-fluoro-1H-indazole: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
1-Boc-1H-indazole: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Uniqueness: 1-Boc-4-fluoro-1H-indazole is unique due to the presence of both the Boc protecting group and the fluorine atom, which confer specific reactivity and stability. This combination makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl 4-fluoroindazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJFERPCGZDBQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
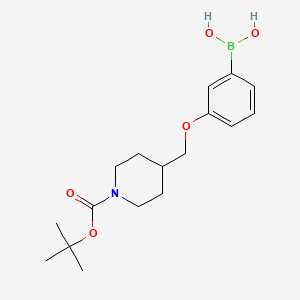
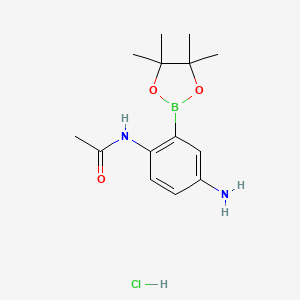
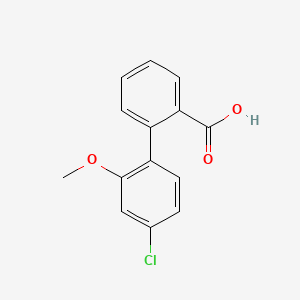
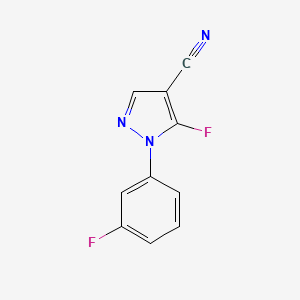
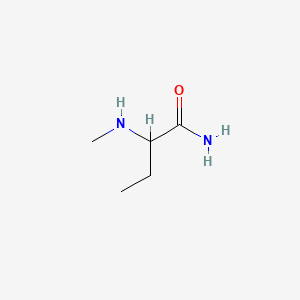
![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)
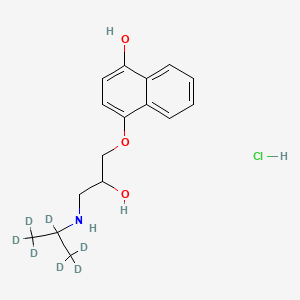
![2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B572559.png)
![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)
